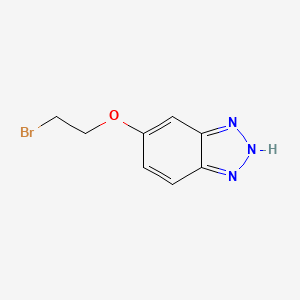

6-(2-bromoethoxy)-1H-benzotriazole

Description

6-(2-Bromoethoxy)-1H-benzotriazole is a benzotriazole derivative featuring a 2-bromoethoxy substituent at the 6-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely recognized for their versatility in industrial and synthetic applications . The 2-bromoethoxy group introduces a reactive bromine atom adjacent to an ether linkage, which enhances its utility in nucleophilic substitution reactions and as a precursor for further functionalization.

Properties

Molecular Formula |

C8H8BrN3O |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

5-(2-bromoethoxy)-2H-benzotriazole |

InChI |

InChI=1S/C8H8BrN3O/c9-3-4-13-6-1-2-7-8(5-6)11-12-10-7/h1-2,5H,3-4H2,(H,10,11,12) |

InChI Key |

JVCLQDXIYTZNMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNN=C2C=C1OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzotriazole Derivatives

Substituent Effects on Reactivity and Stability

6-(Pentyloxy)-1H-Benzotriazole (CAS 133145-29-6)

- Substituent : A pentyloxy group (C₅H₁₁O) at the 6-position.

- Properties: Enhanced lipophilicity due to the longer alkyl chain, improving solubility in non-polar solvents. Lower reactivity compared to bromoethoxy derivatives, as it lacks a halogen leaving group. Applications: Primarily used as a UV stabilizer and corrosion inhibitor .

5-(Pentafluorosulfanyl)-1H-Benzotriazole

- Substituent : A pentafluorosulfanyl (-SF₅) group.

- Properties :

1H-Benzotriazole Derivatives with Amino/Azido Groups

- Substituents: Amino (-NH₂) or azido (-N₃) groups.

- Properties: Amino derivatives exhibit basicity and hydrogen-bonding capacity, useful in coordination chemistry. Azido derivatives are employed in "click chemistry" for bioconjugation due to their cycloaddition reactivity. Energetic properties comparable to TNT when nitro groups are present .

Environmental and Physicochemical Profiles

*Estimated based on structural analogs.

Environmental Impact and Regulatory Status

- 5-(Pentafluorosulfanyl)-1H-benzotriazole : Fluorinated compounds are under scrutiny for persistence, though their stability is advantageous in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.